molecular formula C20H16N2O2 B5334680 (4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one

(4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one

Cat. No.: B5334680
M. Wt: 316.4 g/mol
InChI Key: ACRUEDQKZKIOIV-NBVRZTHBSA-N
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Description

(4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a phenyl group, and a prop-2-ynoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-phenylpyrazol-3-one with 2-prop-2-ynoxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: The phenyl and pyrazolone rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.

Properties

IUPAC Name

(4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-3-13-24-19-12-8-7-9-16(19)14-18-15(2)21-22(20(18)23)17-10-5-4-6-11-17/h1,4-12,14H,13H2,2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRUEDQKZKIOIV-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC#C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OCC#C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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